4-Amino-3-(dihydroxyarsanyl)benzoic acid
Description
4-Amino-3-substituted benzoic acids are a class of aromatic carboxylic acids characterized by an amino group at the para position (C4) and diverse substituents at the meta position (C3) of the benzene ring. These structural variations significantly influence their physicochemical properties, biological activities, and applications in pharmaceuticals, biosensing, and chemical synthesis. This article focuses on comparing these analogs, including 4-amino-3-(palmitoylamino)benzoic acid, 4-amino-3-(trifluoromethyl)benzoic acid, and others, based on synthesis, structural features, and biological activities.
Properties
CAS No. |
5410-92-4 |
|---|---|
Molecular Formula |
C7H8AsNO4 |
Molecular Weight |
245.06 g/mol |
IUPAC Name |
4-amino-3-dihydroxyarsanylbenzoic acid |
InChI |
InChI=1S/C7H8AsNO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,12-13H,9H2,(H,10,11) |
InChI Key |
DKHAFXDOTUSZHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[As](O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(dihydroxyarsanyl)benzoic acid can be achieved through several methods. One common approach involves the nitration of 3-hydroxybenzoic acid, followed by reduction to form 3-amino-4-hydroxybenzoic acid.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by the arsenic trioxide reaction. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in specialized reactors to handle the hazardous nature of arsenic compounds .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(dihydroxyarsanyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dihydroxyarsanyl group to other arsenic-containing functional groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are used under acidic or basic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of reduced arsenic-containing compounds.
Substitution: Formation of acylated or sulfonated derivatives.
Scientific Research Applications
4-Amino-3-(dihydroxyarsanyl)benzoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in enzyme inhibition and as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Mechanism of Action
The mechanism of action of 4-Amino-3-(dihydroxyarsanyl)benzoic acid involves its interaction with specific molecular targets. The dihydroxyarsanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This interaction disrupts cellular processes and can result in cytotoxic effects. The compound also affects signaling pathways by modulating the activity of key enzymes and receptors .
Comparison with Similar Compounds
Comparison with Similar Compounds
4-Amino-3-(Palmitoylamino)benzoic Acid
- Structure: Features a long-chain palmitoylamino group (-NH-CO-C15H31) at C3 .
- Biological Activity: Exhibits antinociceptive (pain-relieving) properties in mice, though less potent than its analog N-(4-Methoxy-2-nitrophenyl)hexadecanamide .
- Synthesis : Derived from palmitic acid via coupling reactions with benzoic acid precursors .
4-Amino-3-(Trifluoromethyl)benzoic Acid
- Structure : Contains a trifluoromethyl (-CF3) group at C3, enhancing lipophilicity and metabolic stability .
- Physicochemical Properties :
- Applications : Used as a building block in pharmaceutical synthesis, leveraging the electron-withdrawing nature of CF3 to modulate reactivity .
4-Amino-3-(Trifluoromethoxy)benzoic Acid
- Structure : Substituted with a trifluoromethoxy (-OCF3) group at C3 .
- Properties :
- Synthetic Utility : The trifluoromethoxy group improves resistance to enzymatic cleavage, making it valuable in drug design .
4-Amino-3-Isopropylbenzoic Acid
- Structure : Bears an isopropyl (-CH(CH3)2) group at C3 .
- Synthesis : Produced via hydrolysis of methyl esters, with a reported yield of 97% using optimized solid-phase methods .
- Applications : Serves as an intermediate in peptide synthesis and material science .
4-Amino-3-(Naphthalen-2-ylmethoxy)benzoic Acid
- Structure : Features a naphthalene-derived methoxy group at C3 .
- Synthesis : Achieved via nucleophilic substitution reactions, yielding 84% purity after crystallization .
- Use : Explored in fluorescence-based biosensors due to its aromatic bulk, which enhances binding affinity to hydrophobic pockets .
Data Tables
Table 1. Physicochemical Properties of Selected Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
